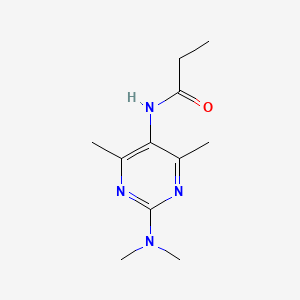

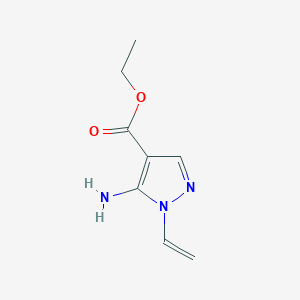

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of propanamide . Propanamides are a class of organic compounds known as primary carboxylic acid amides . These are compounds comprising primary carboxylic acid amide functional group, with the general structure RC(=O)NH2 .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, amines, like dimethylaminopropylamine, can participate in a variety of reactions, including acid-base and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, etc. For instance, propanamide has a molecular weight of 101.1469 .Applications De Recherche Scientifique

Anti-Inflammatory Agents

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]propanamide has shown promise as an anti-inflammatory agent. Its structural features make it a potential candidate for modulating inflammatory pathways. Researchers are investigating its effects on cytokine production, NF-κB signaling, and other inflammatory mediators .

Photoinitiators in Polymer Chemistry

In the realm of polymer chemistry, this compound serves as a photoinitiator. When exposed to light, it initiates polymerization reactions, leading to the formation of crosslinked networks. These networks find applications in coatings, adhesives, and 3D printing materials .

Biological Activity Modulation

The dimethylamino group in N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]propanamide contributes to its biological activity. Researchers explore its interactions with cellular receptors, enzymes, and ion channels. Potential applications include drug design and development .

Organic Electronics and Optoelectronics

This compound’s conjugated system makes it interesting for organic electronics. It can act as a building block for organic semiconductors, light-emitting diodes (LEDs), and solar cells. Its absorption and emission properties are crucial for these applications .

Medicinal Chemistry

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]propanamide derivatives are being explored in medicinal chemistry. Researchers modify its structure to enhance bioavailability, selectivity, and pharmacokinetics. Potential therapeutic areas include cancer, neurological disorders, and infectious diseases .

Crystal Engineering and Nonlinear Optical Materials

The compound’s crystal structure influences its nonlinear optical properties. Scientists study its crystal packing and intermolecular interactions to design materials for second harmonic generation (SHG) and other nonlinear optical applications .

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-6-9(16)14-10-7(2)12-11(15(4)5)13-8(10)3/h6H2,1-5H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABRROCXHIKWII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(N=C(N=C1C)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)propionamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2763501.png)

![2-(2-Fluorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2763513.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2763515.png)

![4-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]benzonitrile](/img/structure/B2763516.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)

![2-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2763522.png)

![1-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2763524.png)